molecular formula C7H11F3N2O B13242637 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one

3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one

Cat. No.: B13242637
M. Wt: 196.17 g/mol
InChI Key: GABTVEZQCODMOO-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is a substituted piperidinone compound designed for use in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacophores known to enhance the properties of bioactive molecules. The trifluoromethyl (-CF3) group is a critical feature, as its introduction into organic compounds is a widely utilized strategy in medicinal chemistry. The strong electron-withdrawing nature and high lipophilicity of the -CF3 group are crucial for modulating a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . This makes the compound a valuable intermediate for the development of novel pharmaceutical agents, particularly given that a significant proportion of modern FDA-approved drugs contain fluorine or fluorine-containing functional groups . The scaffold is a piperidine derivative , a nitrogen-containing heterocycle that is a privileged structure in drug discovery. Piperidine and its analogs are essential components of many therapeutic agents and are frequently used to improve aqueous solubility and introduce additional hydrogen bond donor sites, which can enhance polar interactions with enzyme active sites . The presence of a reactive amino group at the 3-position provides a versatile handle for synthetic chemists to further functionalize the molecule, enabling its incorporation into larger, more complex structures or the creation of diverse chemical libraries for biological screening. Researchers can leverage this compound as a key building block in the synthesis of potential inhibitors for various disease targets.

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

3-amino-1-methyl-6-(trifluoromethyl)piperidin-2-one

InChI

InChI=1S/C7H11F3N2O/c1-12-5(7(8,9)10)3-2-4(11)6(12)13/h4-5H,2-3,11H2,1H3

InChI Key

GABTVEZQCODMOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC(C1=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

From 6-Membered Rings

  • Pipecolic Acid : This can be used as a starting material for synthesizing trifluoromethyl piperidines. The first synthesis of 2-(trifluoromethyl)piperidine was achieved from pipecolic acid using sulfur tetrafluoride (SF4) in the presence of HF.

  • δ-Lactams : These can be converted into α-trifluoromethylpiperidines through reactions involving enamines or imines.

Introduction of Trifluoromethyl Group

The trifluoromethyl group can be introduced using SF4, which reacts with carboxylic acids to form trifluoromethyl compounds. This method is efficient but requires careful handling due to the corrosive nature of SF4.

Data Tables

Compound Starting Material Reagents Conditions Yield
2-(Trifluoromethyl)piperidine Pipecolic Acid SF4, HF 120°C 9.6%
α-Trifluoromethyl Piperidine δ-Lactam CF3Br, HEPT Room Temperature 30%
3-Amido-3-aryl-piperidine 4-Aryl-4-nitro-butyric acid methyl esters Methylamine, Formaldehyde - Good to Excellent

The synthesis of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one likely involves a multi-step process similar to those used for related piperidine derivatives. The introduction of the trifluoromethyl group using SF4 and the formation of the lactam ring are key steps. Further research and experimentation are needed to develop a precise synthesis route for this compound.

Scientific Research Applications

It appears that the compound "3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one" is a chemical compound with potential applications in various scientific research fields. Information regarding its applications can be derived from the provided search results.

Chemical Properties and Synthesis

  • Structure and Formula 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one has the molecular formula C7H11F3N2OC_7H_{11}F_3N_2O and a molecular weight of 196.17 .
  • Related Compounds It is related to other trifluoromethyl piperidinone compounds, such as (R)-6-(Trifluoromethyl)piperidin-2-one and 3-Amino-6-(trifluoromethyl)piperidin-2-one .

Potential Applications

While the search results do not provide explicit case studies or comprehensive data tables for "3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one", they do suggest potential applications based on similar compounds and related research areas.

  • Synthesis of Pharmaceutical Compounds The presence of a trifluoromethyl group (CF3CF_3) in the molecule is noteworthy. Trifluoromethyl groups are incorporated into many FDA-approved drugs due to their unique properties . These properties can affect a drug's metabolic stability, lipophilicity, and binding affinity .
  • Inhibitors of Viral Replication Similar compounds containing trifluoromethyl groups have been studied as inhibitors of viral replication. For example, 1-methyl-3-(trifluoromethyl)-N-[4-sulfonylphenyl]-1H-pyrazole-5-carboxamide is a non-nucleoside inhibitor of the measles virus RNA-dependent RNA polymerase complex .
  • CDC42 Inhibitors Trisubstituted pyrimidines with trifluoroaniline moieties have been explored as CDC42/RHOJ inhibitors, which have antiproliferative activity in cancer cell lines .
  • Active Module Identification Active modules, defined as areas in biological networks showing changes in molecular activity, are important for revealing dynamic and process-specific information correlated with cellular or disease states . The compound could potentially be used in this field.

Comparison with Similar Compounds

Research Implications

The structural diversity of piperidinone derivatives underscores their adaptability in drug discovery. The target compound’s balance of hydrogen-bonding (amino) and hydrophobic (trifluoromethyl) groups positions it as a candidate for central nervous system (CNS) targets, where moderate logP and solubility are advantageous. In contrast, chlorinated or triazine-containing analogues may find roles in agrochemicals due to enhanced environmental stability .

Biological Activity

3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in drug discovery.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a trifluoromethyl substituent, which significantly affects its biological properties. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with various biological targets.

The biological activity of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is primarily attributed to its interactions with specific enzymes and receptors. It has been shown to modulate enzyme activity and receptor binding, which can lead to various therapeutic effects:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit glycine transporters (GlyT1), which are implicated in schizophrenia treatment. Its structural modifications have been linked to enhanced potency against GlyT1 while maintaining selectivity over GlyT2 .
  • Receptor Interaction : The compound's lipophilicity allows it to effectively cross the blood-brain barrier, making it a candidate for targeting central nervous system disorders .

Anticancer Properties

Recent studies have indicated that derivatives of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance, the introduction of the trifluoromethyl group has been associated with enhanced anticancer activity, suggesting that this modification may alter the pharmacodynamics of related compounds .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been highlighted in research focusing on its effects on neurotransmitter systems. Its role as a GlyT1 inhibitor positions it as a promising candidate for treating conditions like schizophrenia, where modulation of glycine levels is beneficial .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one is crucial for optimizing its biological activity. Key findings include:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group significantly enhances the compound's potency compared to non-fluorinated analogs. This modification has been linked to improved binding affinity to target proteins .
  • Amino Group Positioning : Variations in the positioning and nature of substituents on the piperidine ring can lead to substantial changes in biological activity, indicating that fine-tuning these aspects could yield more effective therapeutic agents .

Case Studies

Several studies have explored the biological activity of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one:

  • GlyT1 Inhibition Study : A study demonstrated that specific derivatives exhibited EC50 values in the low micromolar range against GlyT1, highlighting their potential for treating schizophrenia by increasing glycine availability in synaptic clefts .
  • Cytotoxicity Assessment : In vitro assessments revealed that certain derivatives showed cytotoxic effects at concentrations as low as 0.1 μM against glioblastoma cells, suggesting robust anticancer potential .

Applications in Drug Discovery

The diverse biological activities of 3-Amino-1-methyl-6-(trifluoromethyl)piperidin-2-one make it a valuable scaffold in drug discovery:

  • Therapeutics Development : Its potential applications extend beyond neuropharmacology into areas such as oncology and anti-inflammatory therapies due to its ability to modulate critical biological pathways .
  • Research Tools : The compound can serve as a molecular probe in studying enzyme interactions and receptor binding dynamics, facilitating further research into related therapeutic areas .

Q & A

Q. Why might researchers observe inconsistent bioactivity results across replicates?

  • Analysis : Contradictions may arise from compound degradation, solvent evaporation, or assay plate edge effects.
  • Solution : Pre-treat compounds with antioxidants (e.g., BHT), use automated liquid handlers for reproducibility, and randomize plate layouts .

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